

Introduction: The Guanidinium Moiety as a Privileged Scaffold in Drug Discovery

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Compound of Interest

Compound Name: 1-(4-Methoxyphenyl)guanidine

Cat. No.: B1598485

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The guanidine functional group, with its unique Y-shaped planar structure and delocalized positive charge upon protonation, is a cornerstone of medicinal chemistry.^[1] First isolated in 1861 from guanine, a fundamental component of nucleic acids, the guanidinium moiety has since been identified in a vast array of biologically active natural products.^[1] Its remarkable stability and ability to engage in multi-point hydrogen bonding and electrostatic interactions make it a "privileged scaffold"—a molecular framework that is repeatedly found in drugs and drug candidates.^{[2][3]} Guanidine-containing compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antidiabetic, and anti-inflammatory properties.^{[4][5]}

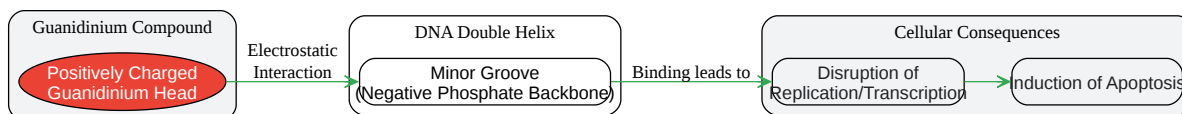
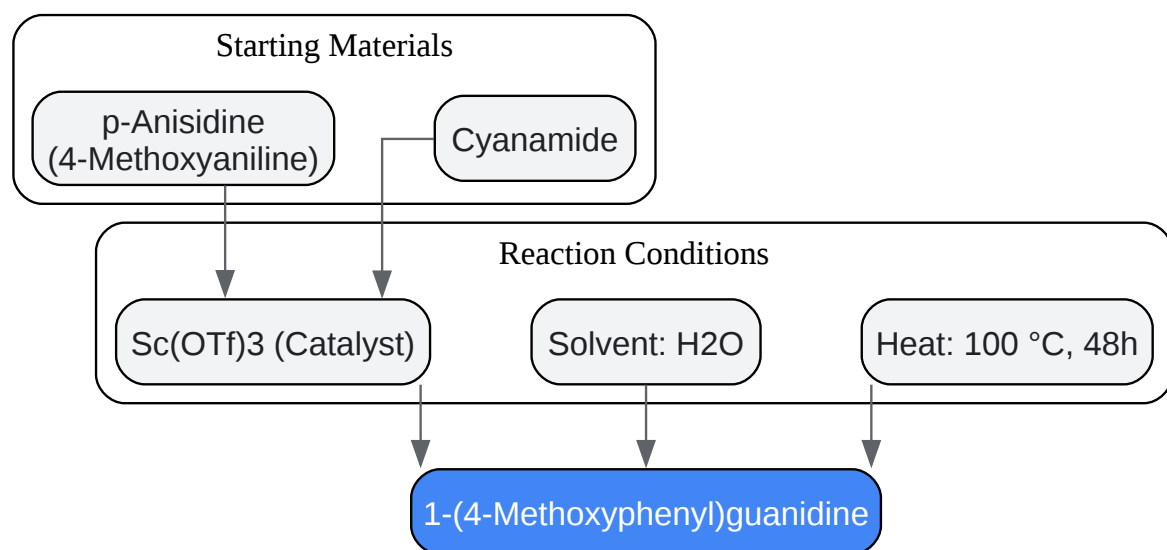
This guide focuses on a specific synthetic derivative, **1-(4-Methoxyphenyl)guanidine**. We will provide a comparative analysis of its biological activities, contextualizing its potential by examining its performance relative to other guanidine analogs. This analysis is grounded in structure-activity relationships (SAR) and detailed experimental methodologies, offering researchers and drug development professionals a comprehensive resource for understanding and leveraging this important chemical class.

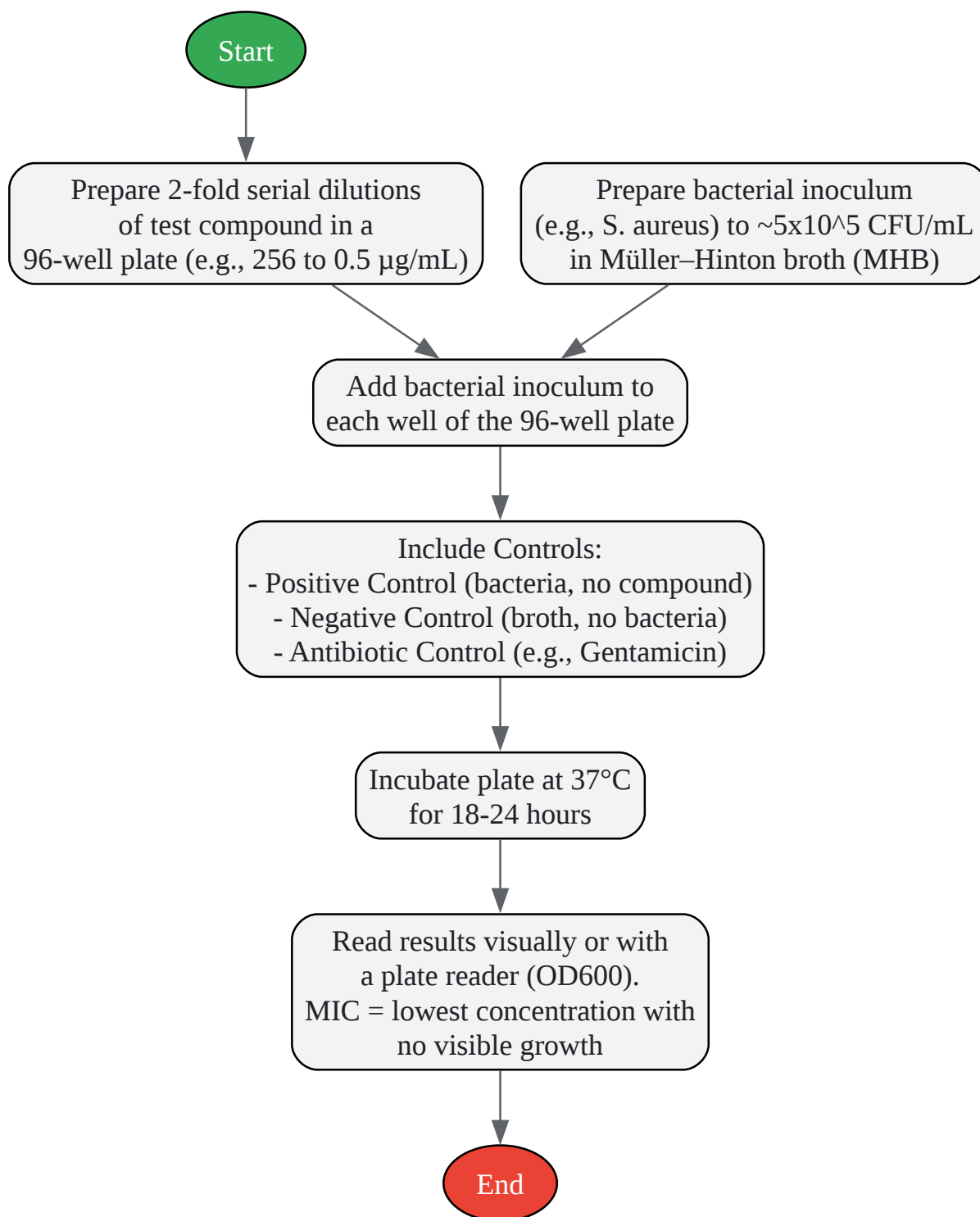
Physicochemical Profile and Synthesis of 1-(4-Methoxyphenyl)guanidine

The structure of **1-(4-Methoxyphenyl)guanidine** features a guanidine core attached to a phenyl ring substituted with a methoxy group at the para-position. The methoxy group, being

electron-donating, influences the electronic properties of the entire molecule, which in turn modulates its interaction with biological targets.

The synthesis of aryl guanidines is well-established. A common and efficient laboratory-scale synthesis involves the guanylation of the corresponding aniline, in this case, p-anisidine (4-methoxyaniline).





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